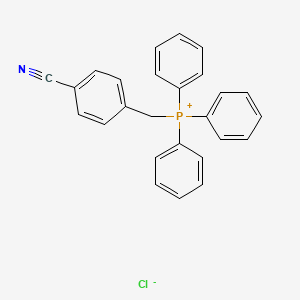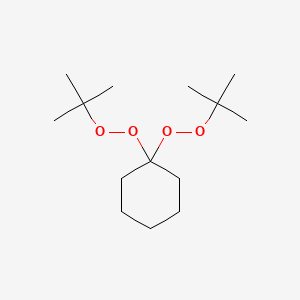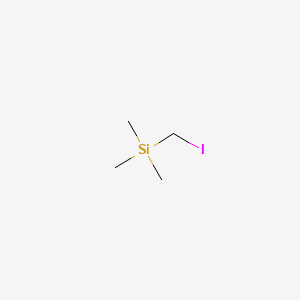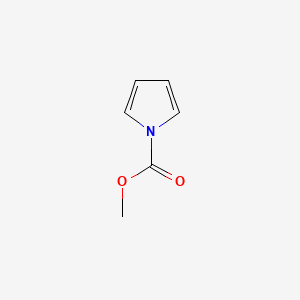
(4-Cyanobenzyl)triphenylphosphonium chloride
概要
説明
“(4-Cyanobenzyl)triphenylphosphonium chloride” is a chemical compound with the molecular formula C26H21ClNP . It has a molecular weight of 413.891 g/mol . The compound is also known by several other names, including 4-cyanobenzyl triphenylphosphonium chloride, 4-cyanophenyl methyl triphenylphosphanium chloride, and 4-triphenylphosphino methyl benzenecarbonitrile .
Molecular Structure Analysis
The molecular structure of “(4-Cyanobenzyl)triphenylphosphonium chloride” is represented by the linear formula: C26H21ClNP . This indicates that the molecule is composed of 26 carbon atoms, 21 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 phosphorus atom .科学的研究の応用
- Triphenylphosphonium salts are widely used as reagents in organic synthesis .
- They can easily react with alcohols, alkyl halides, and carboxylic acids, giving rise to a large variety of chemical entities .
- Alkoxymethyltriphenylphosphonium salts are majorly employed in the carbon homologation of carbonyl compounds and preparation of enol ethers .
- Their methylene insertion strategy is extensively demonstrated in the total synthesis of a wide range of natural products and other important organic molecules .
- Triphenylphosphonium salts have been used in the synthesis of various drugs, including vitamin D2, vitamin A, and clindamycin .
- There has been a surge of interest in developing compounds selectively targeting mitochondria for the treatment of neoplasms .
- A series of novel, small-molecule compounds containing a triphenylphosphine moiety show remarkable activity in a panel of cancer cell lines .
- The mechanism of action includes mitochondrial localization causing decreased oxygen consumption, increased superoxide production, and attenuated growth factor signaling .
- Triphenylphosphonium salts are used in a variety of applications, including sensitizers, heat stabilizers, light stabilizers, antioxidants, flame retardants, antistatic agents, rubber antiozonants, and analytical reagents .
- Triphenylphosphonium salts are often used as ligands for transition metal complexes, including ones that serve as catalysts in organometallic chemistry .
Organic Synthesis
Pharmaceuticals
Cancer Research
Chemical Industry
Transition Metal Complexes
Phase-Transfer Catalysts
- Polymer-supported triphenylphosphine (PS-TPP) has diverse chemistry and applications in organic synthesis .
- It is used in functional group interconversions, heterocycle synthesis, metal complexes and their application in synthesis, and total synthesis of natural products .
- Many examples are provided from the literature to show the scope and selectivity (regio, stereo, and chemo) in these transformations .
- Triphenylphosphine can be prepared in the laboratory by treatment of phosphorus trichloride with phenylmagnesium bromide or phenyllithium .
- The industrial synthesis involves the reaction between phosphorus trichloride, chlorobenzene, and sodium .
- Triphenylphosphine is used in a variety of applications, including sensitizers, heat stabilisers, light stabilisers, antioxidants .
Polymer-Supported Triphenylphosphine
Preparation of Phosphine Derivatives
Sensitizers, Stabilizers, and Antioxidants
Flame Retardants and Antistatic Agents
Rubber Antiozonants and Analytical Reagents
Safety And Hazards
特性
IUPAC Name |
(4-cyanophenyl)methyl-triphenylphosphanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NP.ClH/c27-20-22-16-18-23(19-17-22)21-28(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26;/h1-19H,21H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMFPJIKPZDNCS-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)C#N)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClNP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369137 | |
| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanobenzyl)triphenylphosphonium chloride | |
CAS RN |
20430-33-5 | |
| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Cyanobenzyl)triphenylphosphonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)





![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)


